2-Benzothiopyran Bone Anabolic Synthesis
Methyl 3-(4-methylphenyl)-2-sulfanylpropanoate serves as a key intermediate in the synthesis of 2-benzothiopyran-1-carboxamide derivatives (compound series 1) and subsequent 3-benzothiepin-2-carboxamide derivatives (compound series 2) that demonstrate bone formation stimulatory activity . The 2-benzothiopyran derivatives derived from this building block increased cellular alkaline phosphatase activity in rat bone marrow stromal cell cultures, providing quantitative bone anabolic activity relative to the ipriflavone lead compound . Notably, the 3-benzothiepin derivative (-)-2q, which incorporates the structural framework derived from methyl 3-(4-methylphenyl)-2-sulfanylpropanoate, enhanced the effect of bone morphogenetic protein (BMP) in mouse osteoblastic MC3T3-E1 cells and increased the area of newly formed bone in a rat skull defect model when formulated as a sustained-release agent .
| Evidence Dimension | Alkaline phosphatase activity (cellular bone formation marker) |
|---|---|
| Target Compound Data | 2-Benzothiopyran derivatives derived from target compound increased cellular ALP activity in rat bone marrow stromal cell cultures |
| Comparator Or Baseline | Ipriflavone (lead compound; baseline activity) |
| Quantified Difference | Significant improvement of activity compared to ipriflavone (exact fold-change values not reported in abstract; full data in original paper) |
| Conditions | Rat bone marrow stromal cell cultures; mouse osteoblastic cell line MC3T3-E1; rat skull defect model |
Why This Matters
This evidence establishes the compound's validated role in a defined medicinal chemistry synthesis pathway with demonstrated in vitro and in vivo bone anabolic activity, supporting procurement for osteoporosis or bone regeneration research programs.
